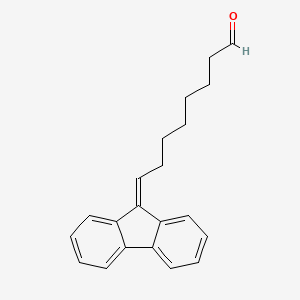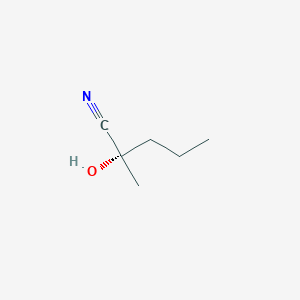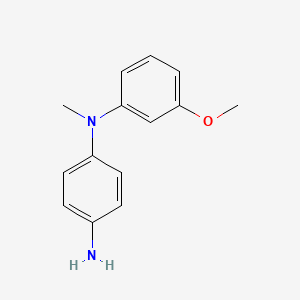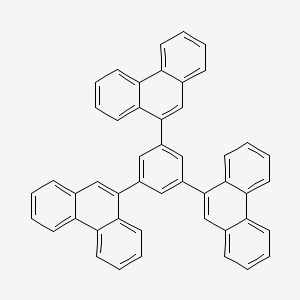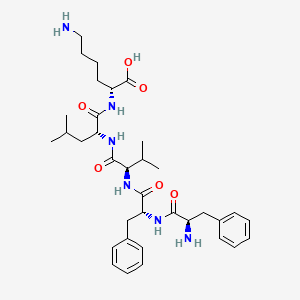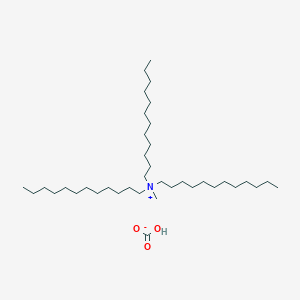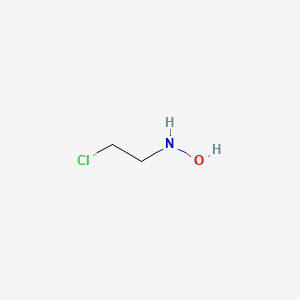![molecular formula C15H11NO4S B14260714 1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]- CAS No. 163193-56-4](/img/structure/B14260714.png)
1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential applications in various fields such as medicine, biology, and chemistry. This compound, in particular, is characterized by the presence of a sulfonyl group attached to the indole nucleus, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of indole derivatives with sulfonyl chlorides under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction between the indole derivative and the sulfonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]- can be compared with other indole derivatives such as:
1H-Indole-2,3-dione: Known for its role in tryptophan metabolism and potential therapeutic applications.
1H-Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of 1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]- lies in its specific sulfonyl group, which imparts distinct chemical properties and biological activities compared to other indole derivatives.
Properties
CAS No. |
163193-56-4 |
|---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-4,7-dione |
InChI |
InChI=1S/C15H11NO4S/c1-10-2-4-11(5-3-10)21(19,20)16-9-8-12-13(17)6-7-14(18)15(12)16/h2-9H,1H3 |
InChI Key |
QDEBOTKJWAFUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


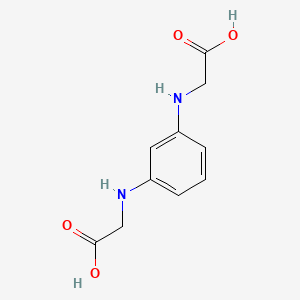
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
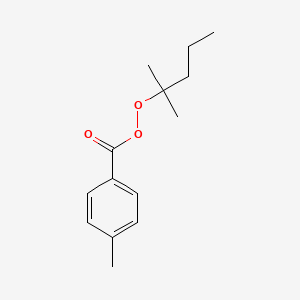
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
